molecular formula C10H14BrN3 B1482235 N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine CAS No. 1875493-48-3

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine

Cat. No.: B1482235
CAS No.: 1875493-48-3
M. Wt: 256.14 g/mol
InChI Key: BKUQVLSCIDEFMJ-UHFFFAOYSA-N
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Description

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is an organic compound that features a pyridine ring substituted with a bromine atom at the 5-position and a pyrrolidine ring attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine typically involves the reaction of 5-bromopyridine-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Cyclization Reactions: The presence of both pyridine and pyrrolidine rings allows for potential cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and pyrrolidine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)methylpyrrolidin-3-amine: Lacks the bromine atom, which may affect its reactivity and binding properties.

    5-Bromo-2-methylpyridin-3-amine: Similar structure but without the pyrrolidine ring, leading to different chemical and biological properties.

    N-(5-Bromo-2-methylpyridin-3-yl)methanesulfonamide: Contains a sulfonamide group instead of the pyrrolidine ring, resulting in different applications and reactivity.

Uniqueness

N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is unique due to the combination of the bromine-substituted pyridine ring and the pyrrolidine ring. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c11-8-1-2-9(13-5-8)7-14-10-3-4-12-6-10/h1-2,5,10,12,14H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUQVLSCIDEFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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